Paliperidone Impurity I, also known as 9-oxo-risperidone or keto impurity, is a significant impurity formed during the synthesis of paliperidone, an atypical antipsychotic medication primarily used to treat schizophrenia and other psychiatric disorders. The compound is chemically characterized as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Its presence can affect the purity and stability of the final pharmaceutical product .
Paliperidone Impurity I is generated as a by-product during the synthesis of paliperidone. The impurity arises from various synthetic routes that involve the condensation of specific chemical precursors. The primary source of this impurity is the oxidative degradation of paliperidone during its manufacturing process .
Paliperidone Impurity I is classified as a pharmaceutical impurity. Impurities in pharmaceuticals can arise from starting materials, reagents, by-products of reactions, or degradation products. In this case, paliperidone impurity is particularly relevant due to its potential impact on the efficacy and safety of the drug formulation .
The synthesis of paliperidone typically involves several key steps that can lead to the formation of impurities like Paliperidone Impurity I. Common methods include:
The synthesis process is sensitive to reaction conditions such as temperature and pH, which can influence the formation of impurities. For instance, controlling the reaction environment can minimize the oxidation that leads to Paliperidone Impurity I. The purification processes often include crystallization and chromatography to isolate pure paliperidone while removing impurities .
Paliperidone Impurity I has a molecular formula of and a molecular weight of 429.48 g/mol. Its structure features a complex arrangement with multiple functional groups that contribute to its pharmacological properties.
The structural representation can be expressed in various formats:
These structural details are critical for understanding how Paliperidone Impurity I interacts with biological systems and its role in pharmacology .
Paliperidone Impurity I can undergo several types of chemical reactions:
These reactions are essential for modifying the structure of Paliperidone Impurity I for various applications in medicinal chemistry .
Paliperidone Impurity I is typically a white to off-white solid at room temperature. It has a melting point that varies based on its crystalline form and purity level.
Key chemical properties include:
Characterization methods such as High Performance Liquid Chromatography (HPLC) are often employed to analyze its purity and stability in pharmaceutical formulations .
Paliperidone Impurity I serves primarily as a reference standard in pharmaceutical research and quality control laboratories to assess the purity of paliperidone formulations. Understanding its properties helps manufacturers optimize synthesis processes and ensure compliance with regulatory standards regarding drug purity and safety.
Paliperidone Impurity I emerges as a critical quality indicator during the synthesis and storage of paliperidone, an antipsychotic agent. This impurity’s formation is intricately linked to metabolic processes, synthetic byproducts, and degradation pathways, necessitating rigorous analytical control.
Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of risperidone, generated via hepatic CYP2D6-mediated alicyclic hydroxylation at the 9-position. This biotransformation exhibits stereoselective kinetics, with CYP2D6 preferentially catalyzing the formation of the (+)‑enantiomer over the (−)‑enantiomer [4] [7]. Impurity I arises from incomplete metabolism or back-conversion of paliperidone to risperidone under physiological conditions, particularly in CYP2D6 poor metabolizers (PMs). In PMs, risperidone accumulates due to reduced hydroxylation capacity, leading to an elevated risperidone:paliperidone ratio (>1.0) compared to extensive metabolizers (EMs, ratio <0.5) [4] [7]. This metabolic disequilibrium favors Impurity I formation, as risperidone’s tetrahydro-pyridopyrimidinone ring remains unhydroxylated.
Table 1: Impact of CYP2D6 Phenotypes on Risperidone-Paliperidone Interconversion
CYP2D6 Phenotype | Risperidone:Paliperidone Ratio | Impurity I Formation Risk |
---|---|---|
Ultra-Rapid Metabolizer | <0.1 | Low |
Extensive Metabolizer | 0.1–0.5 | Moderate |
Intermediate Metabolizer | 0.5–1.0 | High |
Poor Metabolizer | >1.0 | Very High |
Industrial synthesis of paliperidone involves N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one [5] [8]. Key side reactions include:
Patents (WO2009074333A1, US7977480B2) reveal that solvent choice critically influences impurity profiles. Polar aprotic solvents like DMF accelerate nucleophilic substitution but promote thermal degradation, while methanol reduces byproducts but necessitates prolonged reflux [5] [8].
Table 2: Alkylation Byproducts in Paliperidone Synthesis
Alkylating Agent | Reaction Condition | Major Side Product | Relation to Impurity I |
---|---|---|---|
2-Chloroethyl precursor | DMF, Na₂CO₃, 80°C | 9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Core structure of Impurity I |
1,3-Dibromopropane | KI, DBU, methanol | 1-(3-Bromopropyl)-piperidine adduct | Precursor to Impurity I |
Forced degradation studies under ICH Q1(R2) guidelines reveal that paliperidone is highly susceptible to:
Table 3: Degradation Conditions and Resultant Impurities
Stress Condition | Experimental Parameters | Primary Degradant | Pathway to Impurity I |
---|---|---|---|
Oxidation (H₂O₂) | 3% w/v, 25°C, 24h | 9-Hydroxy-10,11-dihydrodibenzo[b,f]thiepin-10-one | Benzisoxazole ring cleavage |
Photolysis | UV 254 nm, 48h | 9-Oxo-2-methyl-4H-pyrido[1,2-a]pyrimidine | Dehydrogenation of tetrahydro ring |
Alkaline hydrolysis | 0.1M NaOH, 80°C, 1h | 2-[(6-Fluorobenzisoxazol-3-yl)amino]ethyl nicotinamide | Lactam ring opening |
Impurity I exhibits structural plasticity due to:
Notable analogues include:
Table 4: Structural Analogues of Paliperidone Impurity I
Analogue Name | Structural Difference from Impurity I | Formation Condition |
---|---|---|
9-Deshydroxy risperidone | Replacement of 9-OH with H | Reductive degradation |
3-[2-(4-(6-Fluoro-1-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)piperidin-1-yl)ethyl] analogue | Benzisoxazole → 1-hydroxy-2-oxoquinoline | Alkaline hydrolysis |
10,11-Epoxy-paliperidone dimer | Epoxy bridge between C10−C11 of two molecules | Peroxide-mediated oxidation |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.:
CAS No.: